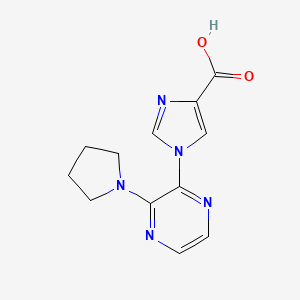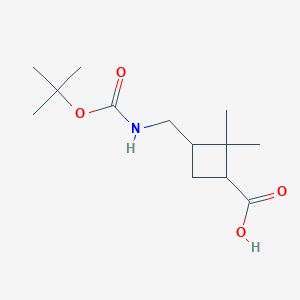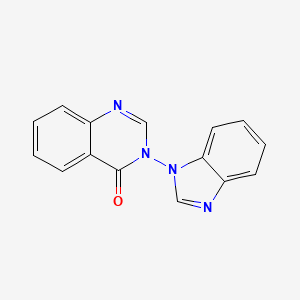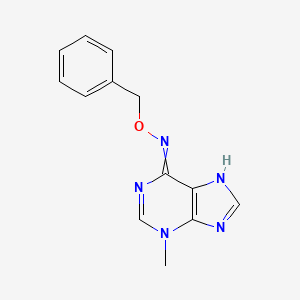![molecular formula C13H26O3Si B11857352 2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 62276-31-7](/img/structure/B11857352.png)
2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone is a synthetic organic compound that belongs to the class of cyclobutanones. Cyclobutanones are four-membered ring ketones that are known for their strained ring structure, which makes them interesting subjects for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone typically involves the following steps:
Formation of the Cyclobutanone Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the Trimethylsilyl Group: This step involves the silylation of the hydroxyl group using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Attachment of the 3-Methoxypentan-3-yl Group: This can be done through a nucleophilic substitution reaction where the 3-methoxypentan-3-yl group is introduced using an appropriate alkyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May be used in the study of enzyme-catalyzed reactions involving cyclobutanones.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone involves its interaction with molecular targets such as enzymes or receptors. The cyclobutanone ring can undergo ring-opening reactions, which may be catalyzed by enzymes, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanone: The parent compound with a four-membered ring ketone structure.
2-((Trimethylsilyl)oxy)cyclobutanone: A similar compound with a trimethylsilyl group attached to the cyclobutanone ring.
3-Methoxypentan-3-yl derivatives: Compounds with the 3-methoxypentan-3-yl group attached to different core structures.
Uniqueness
2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone is unique due to the combination of the cyclobutanone ring, the trimethylsilyl group, and the 3-methoxypentan-3-yl group
Propiedades
Número CAS |
62276-31-7 |
|---|---|
Fórmula molecular |
C13H26O3Si |
Peso molecular |
258.43 g/mol |
Nombre IUPAC |
2-(3-methoxypentan-3-yl)-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C13H26O3Si/c1-7-12(8-2,15-3)13(10-9-11(13)14)16-17(4,5)6/h7-10H2,1-6H3 |
Clave InChI |
HVXGEQXIAITALD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C1(CCC1=O)O[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)

![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)










![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
